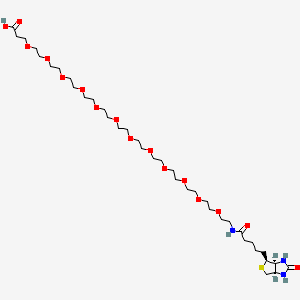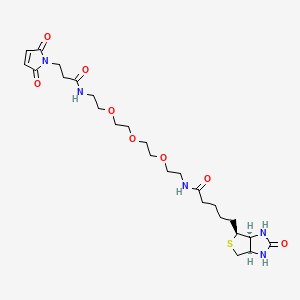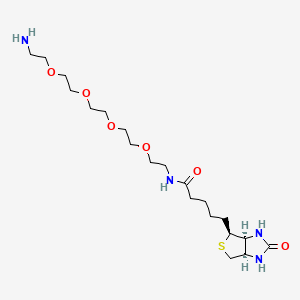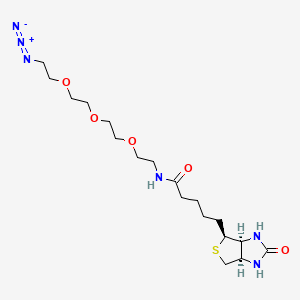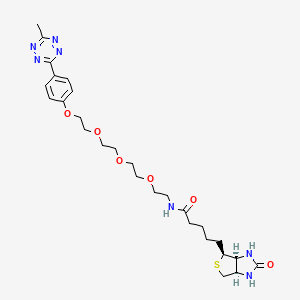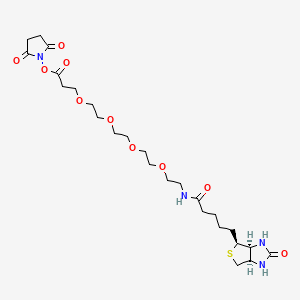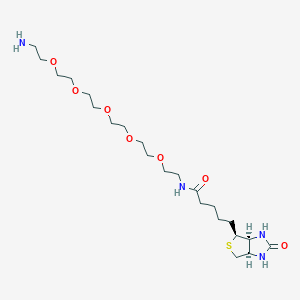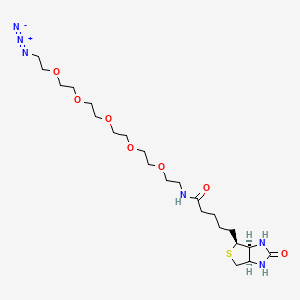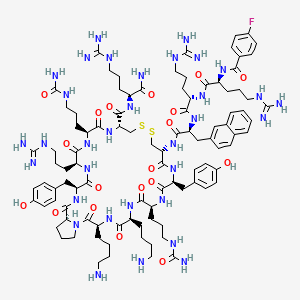
BL-8040
Übersicht
Beschreibung
Motixafortide is a medication used in combination with another medicine to help increase the number of stem cells for collection before a stem cell transplant in adults with multiple myeloma . It is also known by the brand name Aphexda .
Molecular Structure Analysis
The molecular structure of Motixafortide involves interactions with the C-X-C motif chemokine receptor 4 (CXCR4). Analysis of the conformations adopted by the F248 6.44 residue in both CXCL12/CXCR4 and Motixafortide/CXCR4 complexes indicated different behavior in the residue sidechain .
Chemical Reactions Analysis
Motixafortide is an antagonist of CXCR4 with an IC50 value of approximately 1 nM . It interacts with the CXCR4 receptor and stabilizes its inactive states .
Physical and Chemical Properties Analysis
Motixafortide has a molecular formula of C97H144FN33O19S2 and a molecular weight of 2159.52 . It is a selective CXCR4 inhibitor being developed by Bio-LineRx under licence from Biokine Therapeutics for HSC mobilization and the treatment of various cancers .
Wissenschaftliche Forschungsanwendungen
Behandlung von metastasierendem Pankreaskarzinom
Motixafortide (BL-8040) wird für mehrere onkologische Indikationen entwickelt. In einer Phase-2a-Studie wurde es in Kombination mit Pembrolizumab und Chemotherapie zur Behandlung von Patienten mit metastasierendem Pankreaskarzinom eingesetzt {svg_1}. Die Studie zielte darauf ab, die Sicherheit und Wirksamkeit dieser Kombination bei Patienten zu testen, bei denen die Krankheit im Stadium 4 diagnostiziert wurde {svg_2}.
Antineoplastisches Mittel
Motixafortide ist ein antineoplastisches Mittel, das in präklinischen Studien an Pankreas-, Brust- und Lungenkrebs vielversprechende Ergebnisse gezeigt hat {svg_3}. Es bindet mit hoher Affinität an den CXCR4-Chemokinrezeptor, der eine entscheidende Rolle bei verschiedenen pathologischen Erkrankungen spielt, darunter entzündliche Erkrankungen und Krebs {svg_4}.
Mobilisierung hämatopoetischer Stammzellen
Der CXCR4-Antagonist, bekannt als 4F-Benzoyl-TN14003 (T-140), kann die Mobilisierung hämatopoetischer Stammzellen und Vorläuferzellen innerhalb weniger Stunden nach der Behandlung dosisabhängig induzieren {svg_5}. Es wurde festgestellt, dass dieser Antagonist in seiner Fähigkeit, weiße Blutkörperchen und Vorläuferzellen zu mobilisieren, effizient mit Granulozyten-Kolonie-stimulierendem Faktor (G-CSF) synergisiert {svg_6}.
Behandlung von multiplem Myelom
Motixafortide wurde für die Anwendung in Kombination mit Filgrastim (G-CSF) zur Mobilisierung hämatopoetischer Stammzellen in das periphere Blut zur Sammlung und anschließenden autologen Transplantation bei Patienten mit multiplem Myelom zugelassen {svg_7}. Es wurde als sicher und effizient befunden, wodurch die Sammlung einer hohen Anzahl von CD34+-Zellen in 1 und 2 Apherese-Verfahren ermöglicht wird, was zu einem erfolgreichen Einsetzen führt {svg_8}.
Knochenmark-Rehabilitation nach Transplantation
Der CXCR4-Antagonist 4F-Benzoyl-TN14003 stimuliert die Regeneration des Knochenmarks nach der Transplantation {svg_9}. Dies ist entscheidend für den Erfolg des Transplantationsprozesses.
Gentherapie für Sichelzellkrankheit
Motixafortide befindet sich derzeit in der klinischen Entwicklung zur Mobilisierung von CD34+-hämatopoetischen Stammzellen für die Gentherapie bei Patienten mit Sichelzellkrankheit {svg_10}. Dies könnte möglicherweise einen neuen Behandlungsansatz für diese genetische Erkrankung bieten.
Wirkmechanismus
Target of Action
Motixafortide, also known as BL-8040 or 4F-benzoyl-TN14003, is a potent antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that plays a crucial role in chemotaxis and angiogenesis and is upregulated in several tumor cell types .
Mode of Action
Motixafortide binds with high affinity to CXCR4, thereby blocking the binding of CXCL12 to CXCR4 . This interaction inhibits the CXCL12 induced migration/invasion of small-cell lung cancer cells .
Biochemical Pathways
Motixafortide induces apoptosis in Acute Myeloid Leukemia (AML) blasts by down-regulating ERK , BCL-2 , MCL-1 , and cyclin-D1 via altered miR-15a/16-1 expression . These proteins and miRNAs are involved in cell survival, proliferation, and apoptosis pathways.
Pharmacokinetics
Motixafortide is orally bioavailable . The effective half-life of motixafortide in human plasma is approximately 2 hours . This suggests that the compound is rapidly absorbed and eliminated from the body.
Result of Action
Motixafortide has been shown to induce apoptosis in AML blasts . It also potently inhibits CXCL12 induced migration/invasion of small-cell lung cancer cells . This suggests that the compound has potential antineoplastic activity.
Action Environment
The action of Motixafortide can be influenced by environmental factors such as the presence of other molecules in the body. For instance, it has been shown to work in combination with filgrastim to mobilize hematopoietic stem cells prior to collection and autologous transplantation in multiple myeloma patients . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
BL-8040 binds to CXCR4 with high affinity, inhibiting its function . This interaction disrupts the CXCL12/CXCR4 signaling axis, which is critical for the retention and survival of certain cell types in the bone marrow . The inhibition of CXCR4 by this compound leads to the mobilization of these cells, including hematopoietic stem cells and progenitors, into the peripheral blood .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In acute myeloid leukemia (AML) blasts, treatment with this compound induced apoptosis, or programmed cell death . This was mediated by the upregulation of miR-15a/miR-16-1, resulting in the downregulation of target genes BCL-2, MCL-1, and cyclin-D1 . Additionally, this compound exposure led to the differentiation of AML cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CXCR4, which inhibits the receptor’s function and disrupts the CXCL12/CXCR4 signaling axis . This leads to changes in gene expression and the activation or inhibition of enzymes. For example, this compound treatment resulted in a marked suppression of Akt and Erk1/2 phosphorylation, suggesting that signaling through CXCR4 is a major source of PI3 kinase pathway activation in certain cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the mobilization of hematopoietic stem cells and progenitors by this compound was found to occur within a few hours post-treatment in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, a single administration of this compound at a high dose resulted in a robust mobilization and collection of CD34+ cells, which were obtained through a single apheresis .
Transport and Distribution
This compound is administered via subcutaneous injection . Following administration, it binds to CXCR4, inhibiting its function and disrupting the CXCL12/CXCR4 signaling axis . This leads to the mobilization of cells from the bone marrow to the peripheral blood .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as a CXCR4 antagonist, it is likely to interact with CXCR4 receptors located on the cell surface .
Eigenschaften
| { "Design of the Synthesis Pathway": "Motixafortide can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Resin-bound Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ile-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Ala-OH" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Lys(Boc)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Val-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Pro-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Gly-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Ile-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Glu(OtBu)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-His(Trt)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Leu-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Met-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Phe-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Cys(Trt)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Trp(Boc)-OH to resin-bound amino group using HATU and DIPEA in DMF", "Coupling of Fmoc-Ala-OH to resin-bound amino group using HATU and DIPEA in DMF", "Cleavage of peptide from resin using TFA, water, and triisopropylsilane", "Purification of crude peptide using HPLC" ] } | |
| Motixafortide is an inhibitor of C-X-C Motif Chemokine Receptor 4 (CXCR4) that blocks the binding of its ligand, stromal-derived factor-1α (SDF-1α)/C-X-C Motif Chemokine Ligand 12 (CXCL12). Both CXCR4 and SDF-1α play a role in the trafficking of hematopoietic stem cells to the bone marrow compartment, with CXCR4 helping to anchor stem cells to the marrow matrix (via SDF-1α or the induction of other adhesion molecules). The inhibition of CXCR4 thus results in elevations in circulating hematopoietic stem and progenitor cells into the peripheral circulation, facilitating their collection for the purposes of autologous transplantation. | |
CAS-Nummer |
664334-36-5 |
Molekularformel |
C97H144FN33O19S2 |
Molekulargewicht |
2159.5 g/mol |
IUPAC-Name |
3,6-bis(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |
InChI |
InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150) |
InChI-Schlüssel |
JJVZSYKFCOBILL-UHFFFAOYSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |
SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016. |
Herkunft des Produkts |
United States |
Q1: What is the primary molecular target of motixafortide?
A1: Motixafortide is a high-affinity antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does motixafortide affect the CXCR4 receptor?
A2: Motixafortide selectively binds to CXCR4, preventing the binding of its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This binding leads to sustained receptor occupancy and inhibits downstream CXCR4 signaling [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the key downstream effects of motixafortide's inhibition of CXCR4 signaling?
A3: Inhibition of CXCR4 signaling by motixafortide has several downstream effects, including:
- Mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood: This is a crucial mechanism for its use in HSC transplantation [, , , , , , , , , , , , , , ].
- Mobilization of leukemia cells from the bone marrow: This dislodges leukemia cells from their protective niche, making them more susceptible to chemotherapy [, , , , , , ].
- Induction of apoptosis in leukemia cells: Motixafortide can directly induce apoptosis in leukemia cells both in vitro and in vivo [, , , , , ].
- Terminal differentiation of leukemia cells: In preclinical models, motixafortide has shown the ability to induce terminal differentiation of leukemia cells [].
- Alteration of the tumor microenvironment (TME): Motixafortide can promote infiltration of effector T cells and decrease immunosuppressive cells within the TME, potentially enhancing anti-tumor immunity [, , , ].
- Induction of ferroptosis in T cell acute lymphoblastic leukemia (T-ALL) cells: Motixafortide can suppress glutathione (GSH) production, leading to oxidative stress and ferroptosis in T-ALL cells [].
- Impact on regulatory T cells (Treg) cells: Motixafortide can impair the infiltration, migration, viability, and differentiation of Tregs, potentially enhancing anti-tumor immunity [].
Q4: What is the molecular formula and weight of motixafortide?
A4: While the research papers don't explicitly state the molecular formula and weight of motixafortide, they mention it is a 14-residue cyclic synthetic peptide capped with an aromatic ring []. Further research beyond these papers is needed for precise structural information.
Q5: Is there any spectroscopic data available for motixafortide?
A5: The provided research articles don't include spectroscopic data for motixafortide. Specialized databases or further research might offer such information.
Q6: Does motixafortide exhibit any catalytic properties?
A6: Motixafortide primarily functions as a CXCR4 antagonist, directly binding to the receptor and inhibiting its activity. The research doesn't indicate any catalytic activities.
Q7: How has computational chemistry been used to study motixafortide?
A8: Unbiased all-atom molecular dynamics simulations have been used to characterize the motixafortide/CXCR4 complex, revealing how motixafortide interacts with the receptor and stabilizes its inactive state [].
Q8: How do structural modifications of motixafortide affect its activity?
A9: Computational studies highlight the importance of motixafortide's six cationic residues in establishing charge-charge interactions with acidic CXCR4 residues, and the role of its bulky chemical moieties in restricting conformations associated with receptor activation []. Further research on specific structural modifications and their impact on activity would be valuable.
Q9: What formulation strategies have been explored to improve motixafortide's stability, solubility, or bioavailability?
A10: While motixafortide is typically administered subcutaneously [, , , , , , , , ], specific formulation strategies to enhance its properties are not discussed in the research articles.
Q10: What is known about SHE regulations and compliance for motixafortide?
A10: The provided research papers focus on preclinical and clinical studies of motixafortide and do not discuss SHE regulations. Compliance and responsible practices would be addressed during its development and approval process.
Q11: What is the ADME profile of motixafortide?
A12: Motixafortide is rapidly absorbed after subcutaneous administration, reaching maximum plasma concentration within 0.25–1 hours. It exhibits high plasma protein binding (>99%) and a short half-life of 1–3 hours []. Specific details regarding metabolism and excretion are not discussed in the papers.
Q12: How does motixafortide's PK/PD profile relate to its efficacy?
A13: Despite its short half-life, motixafortide's high affinity for CXCR4 and slow dissociation rate translate into sustained receptor occupancy and a prolonged pharmacodynamic effect. This allows for rapid and robust mobilization of CD34+ cells for more than 24 hours after a single dose [].
Q13: What cell-based assays have been used to study motixafortide's activity?
A14: In vitro studies have assessed motixafortide's effect on cell viability, apoptosis, proliferation, migration, and differentiation in various leukemia cell lines and primary patient samples [, , , , , , , ].
Q14: What animal models have been used to study motixafortide?
A15: * Mouse models of acute myeloid leukemia (AML): Motixafortide has been investigated in mouse models of AML, demonstrating its ability to mobilize leukemia cells, enhance the anti-leukemic effects of chemotherapy, and induce apoptosis [, , , , , , ].* Human T-ALL xenotransplantation models: Motixafortide has been shown to be active as monotherapy against T-ALL in mice, leading to a significant reduction in tumor burden [].* Syngeneic AML model for intravital 2-photon microscopy (TPM): This model, employing cyan-fluorescent AML cells, allows for real-time visualization of motixafortide's effects on AML and immune cell dynamics in the bone marrow [].* KPC mouse PDAC model: This model demonstrated improved survival with the combination of motixafortide, anti-PD-1 therapy, and gemcitabine compared to single-agent gemcitabine or the dual combination of motixafortide and anti-PD-1 therapy [].
Q15: What are the key findings from clinical trials involving motixafortide?
A15: Motixafortide has been evaluated in several clinical trials, demonstrating promising results in:
- Relapsed/refractory AML: In combination with cytarabine, motixafortide improved the response rate in this patient population [, , ].
- Relapsed/refractory T-ALL: In combination with nelarabine, motixafortide showed encouraging complete remission rates [].
- HSC mobilization for allogeneic HCT: A single dose of motixafortide resulted in rapid and sustained mobilization of HSCs, enabling successful engraftment in transplant recipients [, , ].
- HSC mobilization for autologous stem cell transplantation in multiple myeloma: In the Phase 3 GENESIS trial, motixafortide combined with G-CSF significantly increased the proportion of patients mobilizing optimal numbers of CD34+ cells for transplantation compared to G-CSF alone, allowing for successful engraftment [, , ].
- Metastatic pancreatic cancer: In combination with pembrolizumab and chemotherapy, motixafortide showed signs of efficacy and was well tolerated [, , , ].
Q16: Are there any known mechanisms of resistance to motixafortide?
A16: The provided research papers do not specifically address resistance mechanisms to motixafortide. Further research is needed to understand the potential for resistance development.
Q17: Have any specific drug delivery strategies been investigated for motixafortide?
A17: The research focuses on subcutaneous administration of motixafortide. Targeted delivery approaches haven't been explicitly discussed in the provided papers.
Q18: Are there any known biomarkers associated with motixafortide efficacy?
A20: Research suggests that CXCR4 expression levels on leukemia cells may correlate with the efficacy of motixafortide [, ]. Further research on biomarkers predictive of response or potential adverse events is warranted.
Q19: How does motixafortide compare to other CXCR4 inhibitors?
A24: Motixafortide is distinguished by its high affinity for CXCR4, long receptor occupancy, and potent mobilization capacity compared to other CXCR4 inhibitors like AMD3100 (plerixafor) [, , , , , , , , ].
Q20: How has the research on motixafortide evolved over time?
A27: Initial studies focused on motixafortide's ability to mobilize HSCs for transplantation [, ]. Subsequent research expanded to investigate its potential as an anti-leukemic agent [, , , , , , , , , , ] and its role in modulating the TME in solid tumors [, , , ]. The successful completion of the Phase 3 GENESIS trial for HSC mobilization in multiple myeloma marks a significant milestone in its development [, ].
Q21: How has research on motixafortide fostered cross-disciplinary collaboration?
A28: The development and investigation of motixafortide have involved collaborations between researchers in fields such as oncology, hematology, immunology, and computational chemistry [, , , , , , , , , , , , , , , , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



